molecular formula C14H9F3N2O B1396862 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-65-5

4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No. B1396862
M. Wt: 278.23 g/mol
InChI Key: HCXFOPZUHRXKHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring via a carbonitrile group. The phenyl ring carries a methoxy and a trifluoromethyl group.

Scientific Research Applications

Pharmacological Research Applications

Pyridine derivatives, including compounds like 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are key in pharmacological research due to their biological activity. Pyridine and its derivatives are reported for a variety of biological activities, with numerous compounds in clinical use. These derivatives have significant importance for modern medicinal applications, including antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. This widespread activity makes them crucial for the development of new therapeutics (Altaf et al., 2015).

Materials Science and Chemistry

In the field of materials science and chemistry, pyridine derivatives serve as foundational blocks for creating optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for the creation of novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This is especially true for compounds containing quinazoline or pyrimidine rings, which are highlighted for their applications related to photo- and electroluminescence (Lipunova et al., 2018).

Environmental and Analytical Applications

Pyridine derivatives also find applications in environmental and analytical chemistry. For example, they can be used as highly effective chemosensors for the determination of various ions and neutral species. This makes them valuable tools for monitoring environmental pollutants and for analytical purposes in various samples, including environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Future Directions

Trifluoromethylpyridines, including this compound, have found significant applications in the agrochemical and pharmaceutical industries . With the unique properties of the fluorine atom and the pyridine moiety, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-20-11-2-3-13(14(15,16)17)12(7-11)9-4-5-19-10(6-9)8-18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXFOPZUHRXKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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